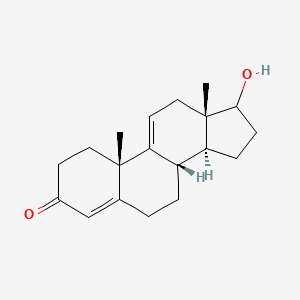

Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- is a steroid compound that plays a significant role in the synthesis of various physiologically active steroids. It is a key intermediate in the production of steroids in the pregnane and androstane series, which include important therapeutic agents such as hydrocortisone, prednisolone, and fluoxymesterone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- typically involves the dehydration of 9α-hydroxyandrost-4-ene-3,17-dione. This dehydration can be achieved using mineral acids in organic solvents, producing the target compound in high yields . The reaction conditions often involve the use of sulfuric acid, phosphoric acid, methanesulfonic acid, or trifluroacetic acid as dehydrating agents .

Industrial Production Methods

On an industrial scale, the production of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- can be achieved through the microbial transformation of phytosterols. This process involves the microbial oxidation of phytosterols to produce 9α-hydroxyandrost-4-ene-3,17-dione, followed by chemical dehydration to yield the target compound .

Chemical Reactions Analysis

Types of Reactions

Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include mineral acids, organic acids, and various oxidizing and reducing agents. The reaction conditions depend on the desired transformation and can involve different solvents and temperatures .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be used as intermediates in the synthesis of other steroids .

Scientific Research Applications

Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- has numerous scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various steroids.

Biology: The compound is studied for its role in steroid biosynthesis and metabolism.

Industry: The compound is used in the industrial production of steroids from phytosterols.

Mechanism of Action

The mechanism of action of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- involves its conversion into active steroid hormones through enzymatic reactions. These hormones then bind to specific receptors in the body, regulating various physiological processes. The molecular targets and pathways involved include the androgen receptor and the glucocorticoid receptor pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Androst-4-ene-3,17-dione: Another intermediate in steroid synthesis.

9α-Hydroxyandrost-4-ene-3,17-dione: The precursor in the synthesis of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)-.

Uniqueness

What sets Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- apart is its specific structure, which allows it to be a versatile intermediate in the synthesis of a wide range of steroids. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .

Biological Activity

Introduction

Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)-, commonly known as 17β-hydroxyandrostenedione or androstenedione, is a steroid hormone that plays a crucial role in human physiology. It serves as a precursor to testosterone and estrone and has been the subject of extensive research due to its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing findings from various studies, including case studies and relevant data tables.

Hormonal Activity

Androstenedione exhibits both androgenic and estrogenic properties. It is less potent than testosterone but is involved in the synthesis of both testosterone and estrogen in the body. In studies assessing its androgenicity, androstenedione has been shown to have approximately 1.4% of the androgenicity of dehydroepiandrosterone (DHEA) and 0.21% of that of testosterone .

Immune System Modulation

Research indicates that androstenedione may stimulate immune responses. In animal models, it has been observed to enhance certain immune parameters, suggesting potential applications in immunotherapy .

Neurochemical Effects

Recent studies have highlighted the neuroactive properties of androstenedione. When administered nasally, it binds to chemoreceptors in nasal neuroepithelial cells, potentially altering hypothalamic function. This interaction may influence mood and behavior through neurochemical pathways .

Antiproliferative Effects

Androstenedione has demonstrated cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its ability to inhibit the growth of hormone-dependent cancers such as prostate cancer. The compound's mechanism involves modulation of steroid receptors and induction of apoptosis in cancer cells .

Table 1: Biological Activity Summary of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)-

Table 2: Case Study Results on Antiproliferative Effects

| Cell Line | IC50 (µM) | Effect Description | Reference |

|---|---|---|---|

| LNCaP | 10.20 | Significant cytotoxic activity | |

| T47-D | 1.33 | Induces apoptotic death in hormone-dependent cells | |

| PC-3 | 3.29 | Potent against androgen-independent cells |

Case Study 1: Immune Response Enhancement

In a controlled study involving rats, administration of androstenedione resulted in notable increases in immune cell populations and activity levels compared to control groups. This suggests a potential therapeutic role in enhancing immune function during stress or illness .

Case Study 2: Cancer Cell Line Sensitivity

A series of experiments evaluated the sensitivity of various cancer cell lines to androstenedione treatment. The results indicated that LNCaP cells exhibited significant reductions in viability at lower concentrations compared to other cell lines, highlighting its selective antiproliferative effects .

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(8S,10S,13S,14S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15,17,21H,3-7,9-10H2,1-2H3/t14-,15-,17?,18-,19-/m0/s1 |

InChI Key |

IUFOPOQNYKRRML-AMZOQCFUSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CCC4O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.